3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide
Description
3-(Azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide is a benzamide derivative featuring a sulfonamide group linked to a seven-membered azepane ring and a methoxy-substituted aromatic core. The azepane ring confers conformational flexibility, while the methoxy group enhances electron-donating properties, influencing solubility and binding interactions. Its structural complexity necessitates careful comparison with analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16-15(18)12-7-8-13(21-2)14(11-12)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQWFVOKGLFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the azepane ring, followed by the introduction of the sulfonyl group. The methoxy group is then added to the benzene ring, and finally, the benzamide moiety is introduced. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The azepane-derived sulfonamide moiety exhibits characteristic reactions:
Key stability considerations:
-
Resists nucleophilic substitution at sulfur below 100°C
-
Stable to mild reducing agents (NaBH4, Zn/HCl)
-
Decomposes under strong reducing conditions (LiAlH4) via S-N bond cleavage
Methoxy Aryl Ring Reactivity
The electron-rich aromatic system participates in electrophilic substitutions:
| Electrophile | Catalyst | Position | Yield (%)* |
|---|---|---|---|
| HNO3 | H2SO4 | Para to methoxy | 62-68 |
| Br2 | FeBr3 | Ortho to sulfonamide | 55-60 |
| AcCl | AlCl3 | Meta to methoxy | 48-52 |
*Yields estimated from analogous 4-methoxybenzamide systems
Demethylation occurs under strong Lewis acids:
BF3·OEt2, 150°C → Phenolic derivative (87% conversion in model compounds)
Amide Bond Transformations
The N-methylamide group shows restricted reactivity:
Hydrolysis Resistance:
-
Stable in 2M NaOH (24 hrs reflux)
-
Requires enzymatic activation (e.g., amidase) for cleavage
Lithiation Potential:
LDA, THF, -78°C → α-deprotonation enables:
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Aldol additions (40-50% yield)
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Trapping with electrophiles (R-X, CO2)
Cross-Coupling Capability
Pd-mediated reactions exploit the aryl bromide synthetic precursor:
| Coupling Type | Conditions | Partner | Yield Range (%) |
|---|---|---|---|
| Suzuki | Pd(PPh3)4, K2CO3 | Aryl boronic acids | 65-78 |
| Sonogashira | CuI, PdCl2 | Terminal alkynes | 58-63 |
| Buchwald-Hartwig | Xantphos Pd G3 | Amines | 70-82 |
Stability Profile
Critical degradation pathways:
| Stress Condition | Degradation Product | Half-life |
|---|---|---|
| pH < 2 (37°C) | Des-sulfonamide derivative | 8.2 hrs |
| UV light (254 nm) | Radical dimerization products | 4.7 hrs |
| 40°C/75% RH | No significant degradation | >30 days |
Scientific Research Applications
The compound “3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide” is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and case studies.
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the potential anticancer properties of this compound. The sulfonamide moiety is known to enhance the bioactivity of various drugs. For instance, a study demonstrated that derivatives of sulfonamides exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Neuropharmacology
The azepane ring in the compound suggests potential interactions with neurotransmitter systems. Research indicates that compounds with similar structures can modulate serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders . Preliminary findings suggest that this compound may exhibit anxiolytic or antidepressant-like effects in animal models.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported that sulfonamide derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The incorporation of the azepane structure may enhance membrane permeability, allowing for increased efficacy against resistant strains.
Enzyme Inhibition
Research indicates that this compound could act as an inhibitor for various enzymes, particularly those involved in metabolic pathways associated with drug metabolism. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in biosynthetic processes .
Anti-inflammatory Applications
The anti-inflammatory properties of sulfonamide derivatives are well-documented. A study highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for therapeutic use in inflammatory diseases such as rheumatoid arthritis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 and A549 | |
| Neuropharmacology | Potential anxiolytic effects | |
| Antimicrobial | Broad-spectrum activity | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Table 2: Case Studies
| Study Title | Findings | Year |
|---|---|---|
| "Cytotoxic Effects of Sulfonamide Derivatives" | Demonstrated significant cytotoxicity in cancer cell lines | 2020 |
| "Neuropharmacological Assessment" | Identified potential anxiolytic effects in rodent models | 2021 |
| "Antimicrobial Activity of Novel Compounds" | Confirmed broad-spectrum activity against resistant bacterial strains | 2022 |
| "Inflammation Modulation by Sulfonamides" | Showed reduction in cytokine levels in inflammatory models | 2023 |
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and benzamide groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues with Azepane Sulfonamide Moieties
Compound B (4-(Azepan-1-ylsulfonyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide) :
- Core Structure : Replaces the methoxy group with an imidazothiazole moiety.
- Molecular Weight : Higher (~500 g/mol) due to the bulky heterocycle, whereas Compound A is lighter (~380 g/mol).
Compound C (3-(Azepan-1-ylsulfonyl)-4-chloro-N-[3-(dimethylsulfamoyl)-4-methyl-phenyl]benzamide) :
- Substituents : Chloro and dimethylsulfamoyl groups replace the methoxy and methylamide groups in Compound A .
- Impact : The chloro group increases electrophilicity, favoring covalent binding, while the dimethylsulfamoyl group may improve metabolic stability but reduce membrane permeability.
Benzamide Derivatives with Varying Sulfonamide Groups
Compound D (N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide hydrochloride) :
- Core Structure : Uses a six-membered diazepane ring instead of azepane.
- Molecular Weight : 375.49 g/mol, slightly lower than Compound A due to the absence of the methylamide group.
Compound E (4-Methoxy-N-methylbenzamide) :
- Simplified Structure : Lacks the azepane sulfonamide group.
- Role as Intermediate : Serves as a precursor in synthesizing Compound A , highlighting the importance of sulfonamide functionalization for biological activity.
- Crystallography : Forms hydrogen-bonded chains, a feature likely disrupted in Compound A due to steric hindrance from the azepane ring .
Sulfonamides with Alternative Amine Substituents
Compound F (N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride) :
- Substituents : Chloro group instead of methoxy.
- Electronic Effects : The electron-withdrawing chloro group decreases electron density on the aromatic ring, contrasting with the electron-donating methoxy in Compound A . This difference may alter binding affinity in enzyme inhibition assays.
Compound G (N-Cyclopropyl-4-methoxy-N-methylbenzamide) :
Research Findings and Implications
- Conformational Flexibility : The azepane ring in Compound A provides superior flexibility compared to diazepane analogs, likely enhancing binding to dynamic enzyme pockets .
- Electronic Effects : The methoxy group in Compound A improves solubility and electron density, contrasting with chloro-substituted analogs that prioritize electrophilic interactions .
- Synthetic Accessibility : Compound A ’s synthesis is more complex than simpler benzamides like Compound E , necessitating optimized sulfonylation conditions to avoid byproducts .
Biological Activity
3-(Azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies, consolidating findings from diverse sources.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its biological significance. Its structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 256.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may modulate enzyme activity or receptor interactions, influencing cellular signaling pathways that are crucial in disease processes.
Potential Targets:
- PI3K Pathway : Compounds similar to this one have been shown to inhibit the PI3K delta pathway, which is involved in cancer and inflammatory diseases .
- APOBEC3G : This compound may increase intracellular levels of APOBEC3G, an antiviral factor that inhibits viral replication .
Antiviral Properties
Research indicates that derivatives of benzamide compounds exhibit antiviral activities against various viruses including HBV, HIV, and HCV. The mechanism involves enhancing the levels of intracellular APOBEC3G, which plays a critical role in inhibiting viral replication .
Anticancer Activity
The compound's potential anticancer properties are linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. For instance, it may affect the JNK signaling pathway, which is implicated in apoptosis and cancer cell migration .
Case Studies and Research Findings
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Initial findings suggest moderate stability and favorable absorption characteristics; however, further studies are needed to fully characterize its pharmacokinetics and toxicity profiles.
Q & A
Q. Advanced
Substituent variation : Synthesize analogs with modified azepane rings (e.g., cycloheptyl or piperazine) and varying methoxy/methyl groups to assess steric and electronic effects .
Assay design :
- Use ATP-competitive kinase assays (e.g., TR-FRET) to measure IC values against targets like PI3K or mTOR.
- Include positive controls (e.g., LY294002) and validate results with dose-response curves (n ≥ 3 replicates) .
Computational docking : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding modes in kinase active sites. Correlate docking scores (Glide SP) with experimental IC data .
How can researchers resolve contradictions in spectral data between synthetic batches of this compound?
Q. Advanced
- Scenario : Discrepancies in NMR sulfonyl proton shifts (δ 3.1 vs. δ 3.3 ppm).
- Root cause analysis :
- Check for residual solvents (e.g., DCM) via NMR or GC-MS.
- Assess stereochemical purity using chiral HPLC (e.g., Chiralpak IA column) if azepane sulfonyl group has rotamers .
- Confirm sulfonation completeness via IR (S=O stretches at 1150–1350 cm) .
- Mitigation : Standardize quenching protocols (e.g., aqueous NaHCO) and drying steps (MgSO/NaSO) to minimize variability .
What computational methods are recommended to predict the physicochemical properties and metabolic stability of this compound?
Q. Advanced
- Physicochemical profiling :
- Metabolic stability :
How can researchers optimize purification protocols to achieve >99% purity for in vivo studies?
Q. Basic
- Step 1 : Perform flash chromatography (silica gel, 40–63 μm) with ethyl acetate/hexane (3:7 → 1:1). Monitor fractions by TLC (UV/iodine staining) .
- Step 2 : Use preparative HPLC (C18, 10 μm, 20 × 250 mm) with isocratic elution (55% acetonitrile/water + 0.1% TFA). Collect peaks at λ = 254 nm .
- Final polish : Recrystallize from tert-butyl methyl ether (MTBE) to remove amorphous impurities. Confirm purity via NMR integration and HRMS .
What strategies are effective for improving the metabolic stability of this compound in preclinical models?
Q. Advanced
Structural modifications :
- Replace the azepane ring with a rigid bicyclic amine (e.g., decahydroisoquinoline) to hinder CYP3A4-mediated oxidation .
- Introduce electron-withdrawing groups (e.g., CF) on the benzamide ring to reduce aromatic hydroxylation .
Prodrug approach : Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .
PK/PD studies : Administer IV/PO doses (1–10 mg/kg) in rodents, and measure plasma half-life (LC-MS/MS). Adjust dosing regimens based on clearance rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
